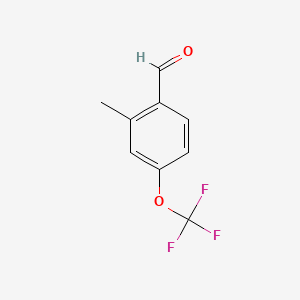

2-Methyl-4-(trifluoromethoxy)benzaldehyde

Descripción

Significance of Fluorinated Organic Compounds in Scientific Inquiry

The introduction of fluorine into organic molecules is a critically important strategy in modern drug design and materials science. nih.govresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical and biological characteristics of a parent compound. researchgate.netmdpi.com

Strategically placing fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. bohrium.comwikipedia.org This often leads to an increased biological half-life. researchgate.net Furthermore, these groups can significantly alter a compound's lipophilicity, which affects its ability to cross biological membranes, thereby improving bioavailability. researchgate.netmdpi.com The trifluoromethoxy group is recognized as one of the most lipophilic substituents, a property that is highly valuable in medicinal chemistry. researchgate.net The strong electron-withdrawing nature of these groups can also modify the acidity or basicity of nearby functional groups and influence binding interactions with biological targets. mdpi.comwikipedia.org Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine to optimize their efficacy and pharmacokinetic profiles. bohrium.com

Overview of Aromatic Aldehyde Derivatives in Synthetic and Applied Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. They are foundational building blocks in organic synthesis due to the high reactivity of the aldehyde functionality. acs.orgrug.nl This reactivity allows them to participate in a vast array of chemical transformations, making them invaluable intermediates for the construction of more complex molecules. rug.nl

Substituted benzaldehydes, which feature additional atomic groups on the aromatic ring, are particularly versatile. wisdomlib.org They are crucial starting materials for synthesizing a wide variety of derivatives, including Schiff bases, chalcones, and pyrazoles. wisdomlib.org The specific nature and position of the substituents on the aromatic ring can fine-tune the reactivity of the aldehyde group and introduce new functionalities, enabling the synthesis of compounds with tailored properties for applications in pharmaceuticals, fragrances, polymers, and dyes. The development of efficient, one-pot synthetic procedures for creating diverse substituted benzaldehydes remains an active area of research, highlighting their importance as privileged structures in organic chemistry. acs.orgacs.org

Rationale for Academic Investigation of 2-Methyl-4-(trifluoromethoxy)benzaldehyde and its Analogues

The academic and industrial interest in this compound stems from its unique combination of the structural features discussed above. This compound serves as a specialized building block that integrates:

An aromatic aldehyde group , providing a reactive site for a multitude of synthetic transformations.

A trifluoromethoxy group , which can confer desirable properties such as enhanced lipophilicity and metabolic stability to derivative compounds. researchgate.netbohrium.com

A methyl group , which adds steric bulk and can influence the electronic environment of the aromatic ring.

The investigation of this molecule and its analogues is driven by the potential to synthesize novel compounds with enhanced or specific properties. For instance, its analogue, 4-(trifluoromethoxy)benzaldehyde, has been used as a precursor in the synthesis of advanced materials like metal-organic frameworks (MOFs), which have applications in gas separation and catalysis. acs.org Similarly, other fluorinated benzaldehyde (B42025) analogues have been incorporated into molecules exhibiting potent anticancer activity.

By utilizing this compound in synthesis, researchers can explore how the interplay of its functional groups affects the biological activity or material properties of new, larger molecules. It represents a valuable starting point for creating libraries of novel compounds for screening in drug discovery and for developing new functional materials.

Chemical Data for this compound and Related Compounds

Below are interactive tables detailing the key chemical properties of the subject compound and some of its structural analogues.

Table 1: Properties of this compound scbt.com

Table 2: Properties of Analogue: 2-Methyl-4-(trifluoromethyl)benzaldehyde sigmaaldrich.comsigmaaldrich.com

Table 3: Properties of Analogue: 2-Fluoro-4-(trifluoromethyl)benzaldehyde nih.govsigmaaldrich.com

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPTUKVDAYQHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382568 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-07-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry for 2 Methyl 4 Trifluoromethoxy Benzaldehyde

Strategies for the Preparation of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

The preparation of this compound can be achieved through several distinct synthetic routes. These strategies primarily involve the functionalization of a pre-existing trifluoromethoxylated toluene (B28343) core. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.

Oxidation Pathways from Precursors

A primary and direct route to this compound involves the oxidation of a methyl or bromomethyl group at the benzylic position of a suitable precursor.

One common precursor for this transformation is 2-Methyl-4-(trifluoromethoxy)benzyl bromide . The oxidation of this benzyl (B1604629) bromide to the corresponding aldehyde can be accomplished using a variety of oxidizing agents. Classical reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The reaction proceeds by converting the bromomethyl group into an aldehyde functionality.

Alternatively, the synthesis can start from 2-Methyl-4-(trifluoromethoxy)benzyl alcohol . The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org A range of methods are available, including those that are metal-free and utilize photocatalysts like Eosin Y with molecular oxygen as the oxidant. organic-chemistry.org This approach offers a greener alternative to traditional methods that employ heavy metal-based oxidants. organic-chemistry.org

Another potential precursor is 2-methyl-4-(trifluoromethoxy)toluene . Catalytic oxidation of toluene derivatives can yield benzaldehydes. mdpi.commdpi.comresearchgate.net This process often involves the use of catalysts that can selectively oxidize the methyl group to an aldehyde while leaving the aromatic ring intact.

| Precursor | Oxidizing Agent/Method | Product |

|---|---|---|

| 2-Methyl-4-(trifluoromethoxy)benzyl bromide | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | This compound |

| 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | Eosin Y (photocatalyst) with O₂ | This compound |

| 2-methyl-4-(trifluoromethoxy)toluene | Catalytic Oxidation | This compound |

Hydrolysis-Based Synthetic Routes

Hydrolysis reactions provide another avenue for the synthesis of this compound. These methods typically involve the conversion of a precursor that can be readily hydrolyzed to an aldehyde.

A plausible, though not explicitly documented for this specific compound, method is the Sommelet reaction . This reaction involves the treatment of a benzyl halide, such as 2-Methyl-4-(trifluoromethoxy)benzyl bromide, with hexamine to form a quaternary ammonium (B1175870) salt. google.com Subsequent hydrolysis of this salt in the presence of water yields the corresponding aldehyde. google.com

Another general but relevant hydrolysis-based route is the conversion of a benzal halide . If 2-Methyl-4-(trifluoromethoxy)benzal bromide (the corresponding dihalide) were available, its hydrolysis under appropriate conditions would yield this compound. google.com

Catalytic Approaches in Fluorinated Aldehyde Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the synthesis of aldehydes, offering advantages in terms of efficiency, selectivity, and environmental impact. These approaches are broadly applicable to the synthesis of fluorinated aldehydes like this compound.

Metal-free Catalysis : Metal-free catalytic systems for the oxidation of benzyl alcohols to aldehydes have been developed. For instance, the use of Eosin Y as a photocatalyst for aerobic oxidation represents a green and efficient method. organic-chemistry.org

Organocatalysis : Organocatalysis provides a powerful tool for various organic transformations, including those that could lead to the synthesis of aldehydes or their precursors. While a direct organocatalytic synthesis of this specific aldehyde is not prominently reported, the principles of organocatalysis are applicable to the functionalization of related molecules.

Photoredox Catalysis : Photoredox catalysis has emerged as a mild and efficient way to drive a wide range of chemical reactions. These methods can be employed for the synthesis of aldehydes from various precursors under visible light irradiation, often at room temperature. organic-chemistry.org

Synthesis of Key Intermediates and Building Blocks

The synthesis of this compound is critically dependent on the availability of key intermediates, most notably 2-Methyl-4-(trifluoromethoxy)benzyl bromide .

A common and effective method for the synthesis of this key intermediate is the side-chain bromination of 2-methyl-4-(trifluoromethoxy)toluene . This reaction is typically carried out under free-radical conditions. cecri.res.innih.gov Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide are commonly used for the selective bromination of the benzylic methyl group. google.com

| Starting Material | Reagent | Product (Key Intermediate) |

|---|---|---|

| 2-methyl-4-(trifluoromethoxy)toluene | N-bromosuccinimide (NBS) and a radical initiator | 2-Methyl-4-(trifluoromethoxy)benzyl bromide |

Mechanistic Investigations of Reaction Pathways

The synthetic transformations leading to this compound and its precursors are governed by well-established reaction mechanisms.

The side-chain bromination of 2-methyl-4-(trifluoromethoxy)toluene proceeds via a free-radical mechanism . cecri.res.in The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, such as Br₂ generated from NBS, to form the benzyl bromide product and a bromine radical, which continues the chain reaction.

The oxidation of 2-Methyl-4-(trifluoromethoxy)benzyl bromide to the aldehyde using chromium-based reagents likely involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the aldehyde.

In the Sommelet reaction , the benzyl bromide first reacts with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed, a process that involves the formation of a Schiff base (imine) which is subsequently hydrolyzed to the aldehyde and ammonia (B1221849). google.com

Integration of Trifluoromethoxylation in Aromatic Synthesis

The trifluoromethoxy (-OCF₃) group is a crucial pharmacophore in medicinal chemistry due to its unique electronic properties and high lipophilicity. beilstein-journals.org The synthesis of trifluoromethoxylated aromatic compounds, such as the precursors to this compound, is a significant area of research.

One advanced method for the introduction of a trifluoromethoxy group ortho to an amino group is through an OCF₃ migration from N-aryl-N-hydroxylamine derivatives. nih.govscispace.com This protocol allows for the synthesis of a variety of ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.govscispace.com While not a direct route to the target aldehyde, this methodology highlights the sophisticated strategies employed to construct the core trifluoromethoxylated aromatic ring system, which can then be further functionalized to produce compounds like 2-methyl-4-(trifluoromethoxy)toluene. The synthesis of this starting material could potentially begin from a trifluoromethoxylated aniline derivative, which is then converted to the toluene derivative through a series of standard organic transformations.

Organic Reactions and Derivatization of 2 Methyl 4 Trifluoromethoxy Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group (-CHO) in 2-Methyl-4-(trifluoromethoxy)benzaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. This electrophilicity is the primary driver of its reactivity, making it susceptible to nucleophilic attack. The trifluoromethoxy group (-OCF₃), being strongly electron-withdrawing, further enhances the partial positive charge on the carbonyl carbon, increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

The primary reaction of the aldehyde moiety is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. Common nucleophiles that react with aromatic aldehydes include organometallic reagents (e.g., Grignard reagents), cyanide ions, and ylides. For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup. While the aldehyde carbon is electrophilic, the oxygen atom possesses lone pairs and can act as a nucleophile or a Brønsted-Lowry base, particularly in acid-catalyzed reactions where it can be protonated, further increasing the carbonyl carbon's electrophilicity.

Table 1: Examples of Nucleophilic Addition Reactions on Substituted Benzaldehydes

| Nucleophile | Reagent Example | Product Type | Notes |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | A common reduction reaction. |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Secondary Alcohol | Forms a new carbon-carbon bond. |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin | The product is a precursor to α-hydroxy acids. |

| Ylide | Wittig Reagent (Ph₃P=CHR) | Alkene | Forms a carbon-carbon double bond, replacing the C=O bond. |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this substitution is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the trifluoromethoxy group (-OCF₃).

The methyl group is an activating group and an ortho, para-director. libretexts.orgyoutube.comlibretexts.org It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (the arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. libretexts.orgyoutube.com Conversely, the trifluoromethoxy group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the fluorine atoms. youtube.comvaia.com This effect withdraws electron density from the ring, making it less nucleophilic and slower to react with electrophiles. youtube.com The trifluoromethoxy group acts as a meta-director for electrophilic substitution. vaia.com

When both an activating ortho, para-director and a deactivating meta-director are present on the ring, the activating group's influence typically dominates the regioselectivity. Therefore, for this compound, the incoming electrophile is directed to the positions ortho or para to the methyl group. The position para to the methyl group is already occupied by the trifluoromethoxy group. The two available ortho positions are C3 and C5. Position C5 is also meta to the trifluoromethoxy group. Consequently, electrophilic attack is most likely to occur at the C3 and C5 positions of the benzene ring.

Formation of Functionalized Derivatives for Specific Research Applications

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other derivatives with potential applications in medicinal chemistry and materials science.

Aromatic aldehydes are key building blocks in the synthesis of various heterocycles.

Thiazole (B1198619) Synthesis: Thiazoles can be synthesized via the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. mdpi.comsynarchive.com A common variation involves a one-pot, three-component reaction of an α-haloketone, thiourea (B124793), and a substituted benzaldehyde. mdpi.comresearchgate.net In this context, this compound can be reacted with a suitable α-haloketone and thiourea to generate a correspondingly substituted thiazole derivative. mdpi.com These multicomponent reactions are often catalyzed and can be performed under environmentally benign conditions. bepls.com

Imidazole Synthesis: The Radziszewski (or Debus-Radziszewski) synthesis is a classic method for preparing imidazoles. pharmaguideline.comwikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgslideshare.net By employing this compound in this reaction, it is possible to synthesize 2-substituted imidazoles where the substituent at the 2-position is the 2-methyl-4-(trifluoromethoxy)phenyl group. Modifications of this method where ammonia is replaced by a primary amine can lead to N-substituted imidazoles. wikipedia.orgscribd.com

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond.

Imine Synthesis: The reaction of this compound with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine product. libretexts.org The reaction is reversible and the pH must be carefully controlled for optimal imine formation. libretexts.orglibretexts.org Fluorinated benzaldehydes are known to react with various amines to produce a wide range of imines. nih.govorganic-chemistry.org

Hydrazone Synthesis: Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine) yields hydrazones. google.com This reaction is analogous to imine formation and is a reliable method for creating derivatives of carbonyl compounds. google.com These reactions are often used for the characterization of aldehydes and ketones. libretexts.org

Table 2: Condensation Reactions of this compound

| Reactant | Product Type | General Structure | Reaction Name |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R | Imine Condensation |

| Hydrazine (H₂NNH₂) | Hydrazone | Ar-CH=N-NH₂ | Hydrazone Formation |

| Phenylhydrazine | Phenylhydrazone | Ar-CH=N-NH-Ph | Phenylhydrazone Formation |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Ar-CH=N-NH-C₆H₃(NO₂)₂ | Brady's Test |

Ar represents the 2-methyl-4-(trifluoromethoxy)phenyl group.

Reductive and Oxidative Transformations of the Compound

The aldehyde group in this compound can be either reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: The reduction of the aldehyde to a primary alcohol, (2-methyl-4-(trifluoromethoxy)phenyl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgncert.nic.in Catalytic hydrogenation can also be employed. ncert.nic.in These methods are generally high-yielding and chemoselective for the carbonyl group. researchgate.net

Oxidation: Oxidation of the aldehyde group leads to the formation of 2-methyl-4-(trifluoromethoxy)benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this conversion. Aldehydes are generally easier to oxidize than ketones. ncert.nic.in In some cases, under strongly basic conditions, aromatic aldehydes without α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction, where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. youtube.com

Research in Medicinal Chemistry and Pharmaceutical Applications

Exploration of Pharmacological Properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities. The inclusion of the trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry, as it can enhance properties such as metabolic stability and lipophilicity, potentially leading to improved biological activity.

The search for new antimicrobial agents is a critical area of pharmaceutical research. Chalcone (B49325) derivatives bearing trifluoromethoxy and trifluoromethyl substituents have been synthesized and assessed for their antibacterial and antifungal capabilities. nih.gov In a comparative study, compounds with a trifluoromethoxy group were generally found to be more effective than those with a trifluoromethyl group. nih.gov

The antimicrobial activity was tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and fungal strains (Candida albicans, Aspergillus niger). nih.gov Notably, a chalcone derivative incorporating an indole (B1671886) ring and a trifluoromethoxy group (referred to as compound B3 in the study) demonstrated significant antimicrobial activity, in some cases superior to standard drugs like benzyl (B1604629) penicillin and fluconazole. nih.gov The potent antimicrobial properties of these fluorinated chalcones are often attributed to the increased lipophilicity conferred by the fluorine atoms. nih.gov Benzaldehyde (B42025) itself is also known to possess bactericidal and fungicidal activity. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chalcone Derivatives

Data sourced from a study on trifluoromethyl and trifluoromethoxy substituted chalcone derivatives. nih.gov

Benzaldehyde derivatives have been investigated for their potential to modulate inflammatory responses. Studies on certain derivatives isolated from marine fungi have shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov These compounds were found to markedly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govnih.gov

Furthermore, the anti-inflammatory action of these benzaldehyde derivatives involves the reduction of pro-inflammatory cytokine secretion, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism of action appears to be linked to the inactivation of the nuclear factor-κB (NF-κB) pathway and the induction of heme oxygenase-1 (HO-1) expression. nih.gov

Enzyme Inhibition Studies

The strategic design of molecules that can inhibit specific enzymes is a cornerstone of modern drug discovery. Derivatives of benzaldehyde featuring trifluoromethoxy or trifluoromethyl groups have been synthesized and evaluated as inhibitors of several clinically relevant enzymes.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com Research has been conducted on hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes as potential dual inhibitors of both AChE and BChE. nih.gov

These studies found that many of the synthesized hydrazide-hydrazone compounds inhibited both enzymes, with IC50 values ranging from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. nih.gov Generally, the majority of these compounds demonstrated a stronger inhibition of AChE. nih.govmdpi.com For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the most potent AChE inhibitor in one series, functioning through a mixed-type inhibition mechanism. nih.gov The presence of trifluoromethyl groups is a key feature of these investigated inhibitors. nih.govnih.govresearchgate.net

Table 2: Cholinesterase Inhibition by Selected Trifluoromethylated Hydrazone Derivatives

Data from a study on hydrazones of 4-(trifluoromethyl)benzohydrazide. nih.gov

Prolyl oligopeptidase (POP), a cytosolic serine protease, is considered a therapeutic target for central nervous system disorders, including schizophrenia and other neurodegenerative diseases. mdpi.comnih.gov Inhibition of POP is an emerging strategy to address cognitive deficits associated with these conditions. mdpi.com

Novel benzimidazole (B57391) derivatives and thiosemicarbazones have been synthesized and screened for their POP inhibitory activity. nih.govresearchgate.net One study on benzimidazole-based hydrazone–Schiff bases reported excellent to good inhibitory activities, with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM, which were comparable to the standard inhibitor Z-prolyl-prolinal. nih.govx-mol.net These findings highlight the potential of such derivatives in the field of neuropharmacology. nih.gov

While extensive research has been conducted on various classes of compounds as inhibitors for enzymes like bacterial DNA-gyrase, β-ketoacyl-acyl carrier protein synthase III (FabH), urease, and cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase, the available scientific literature from the conducted searches does not specify derivatives of this compound as inhibitors for these particular enzymes. nih.govnih.govnih.govresearchgate.netbiorxiv.orgnih.gov Research into inhibitors for these targets has focused on other chemical scaffolds. For example, Schiff bases derived from 5-fluoro-salicylaldehyde have been investigated as FabH inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Trifluoromethoxy-Substituted Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how chemical structure modifications to a parent compound affect its biological activity. oncodesign-services.com For analogues substituted with a trifluoromethoxy (-OCF3) group, SAR studies focus on elucidating the impact of this group's position, as well as the effects of other substituents on the molecule, to optimize potency, selectivity, and pharmacokinetic properties. bohrium.comnih.gov The progressive alteration of a molecule's structure provides critical insights into the interactions between the compound and its biological target. drugdesign.org

The trifluoromethoxy group is particularly interesting in SAR studies due to its unique electronic and steric properties. bohrium.com It is a strong electron-withdrawing group and is highly lipophilic, characteristics that can significantly modulate a molecule's interaction with a receptor or enzyme active site. mdpi.comresearchgate.net SAR studies of trifluoromethoxy-substituted analogues often investigate the following:

Positional Isomerism: The placement of the -OCF3 group on an aromatic ring (ortho, meta, para) can drastically alter a compound's activity. For example, in studies of HIF-1 inhibitors, fluoro-substitution at the ortho position of a benzyl ring showed better inhibitory activity than meta or para substitutions. nih.gov This highlights that the specific location of the electron-withdrawing group is critical for optimal target engagement.

Bioisosteric Replacement: The -OCF3 group can be used as a bioisostere for other groups, such as a methoxy (B1213986) (-OCH3) or a trifluoromethyl (-CF3) group. SAR studies compare the activity of these analogues to determine which group confers the best activity profile. The trifluoromethoxy group offers metabolic advantages over the methoxy group due to its higher chemical stability and resistance to enzymatic breakdown, particularly oxidative demethylation by CYP450 enzymes. mdpi.com

Combination with Other Substituents: The interplay between the trifluoromethoxy group and other functional groups on the scaffold is crucial. Studies have shown that combining electron-withdrawing groups like trifluoromethyl with other moieties can lead to higher levels of inhibitory activity. nih.gov For instance, in benzimidazole derivatives, bulky aromatic groups combined with electron-rich linkers are often required for potent antimicrobial activity. nih.gov

Systematic exploration through SAR allows medicinal chemists to build a comprehensive understanding of the key structural features required for biological activity, guiding the design of more effective and safer drug candidates. oncodesign-services.comrroij.com

| Structural Modification | Observed Effect on Biological Activity | Rationale / Example |

|---|---|---|

| Positional Isomerism (ortho, meta, para) | Activity is highly dependent on the substituent's position. | In certain inhibitor classes, ortho-fluoro substitution on a benzyl ring resulted in higher potency compared to meta or para positions, suggesting a specific spatial requirement for interaction with the target. nih.gov |

| Replacement of -OCH3 with -OCF3 | Often increases metabolic stability and may alter binding affinity. | The -OCF3 group is more resistant to oxidative metabolism than the -OCH3 group, leading to a longer biological half-life. mdpi.com |

| Addition of other Electron-Withdrawing Groups | Can synergistically enhance potency. | Derivatives containing both trifluoromethyl and cyanophenyl groups have demonstrated higher inhibitory activity than those with electron-donating groups. nih.gov |

| Variation of Linking Groups | Impacts conformational flexibility and binding orientation. | Altering the length and flexibility of a linker connecting a trifluoromethoxy-substituted ring to other pharmacophores can modulate binding properties. rroij.com |

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug design, enabling the in-silico assessment of molecular properties and prioritizing compounds for synthesis. tarosdiscovery.com These methods are particularly valuable for designing and optimizing molecules containing unique substituents like the trifluoromethoxy group. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction help to rationalize experimental findings and guide the development of new therapeutic agents. biointerfaceresearch.compandawainstitute.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (drug candidate) when bound to a receptor or enzyme. biointerfaceresearch.com For trifluoromethoxy-substituted compounds, docking studies can reveal how the -OCF3 group fits into a binding pocket and what intermolecular interactions it forms. nih.govresearchgate.net For example, the strong electronegativity of the group can facilitate interactions like C-H···F hydrogen bonds. researchgate.net Docking studies have been successfully used to investigate the binding modes of various trifluoromethyl-containing derivatives, showing how these groups interact with key amino acid residues in the active site of a target protein. nih.gov

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oncodesign-services.compandawainstitute.com By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric bulk), QSAR can predict the activity of unsynthesized analogues. For trifluoromethoxy-substituted series, descriptors related to lipophilicity (logP) and electronic effects (Hammett constants) are critical for building predictive models.

ADMET Prediction: Computational models can forecast the pharmacokinetic properties of a drug candidate early in the discovery process. biointerfaceresearch.com The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability. mdpi.com ADMET prediction tools can quantify these effects, estimating properties like oral bioavailability and potential for metabolism by cytochrome P450 enzymes, thus helping to select candidates with more favorable drug-like profiles. mdpi.comnih.gov

The integration of these computational approaches reduces the time, cost, and effort associated with drug discovery by allowing researchers to make more informed decisions before embarking on extensive experimental synthesis and testing. tarosdiscovery.combiointerfaceresearch.com

| Computational Method | Application in Drug Design | Relevance for Trifluoromethoxy Compounds |

|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to its biological target. biointerfaceresearch.com | Helps visualize how the -OCF3 group occupies the binding site and forms key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models linking molecular structure to biological activity. oncodesign-services.com | Correlates physicochemical descriptors (lipophilicity, electronic effects) of the -OCF3 group with changes in potency across a series of analogues. |

| ADMET Prediction | Forecasts pharmacokinetic properties like absorption, distribution, metabolism, and excretion. biointerfaceresearch.com | Estimates the impact of the -OCF3 group on metabolic stability, membrane permeability, and overall bioavailability. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study the stability of ligand-receptor complexes. pandawainstitute.com | Assesses the stability of the binding pose predicted by docking and analyzes the dynamic behavior of the -OCF3 group within the active site over time. |

Influence of the Trifluoromethoxy Group on Drug Efficacy and Bioavailability

The incorporation of a trifluoromethoxy (-OCF3) group is a key strategy in medicinal chemistry to enhance the efficacy and bioavailability of drug candidates. bohrium.commdpi.com This substituent exerts its influence by modulating several critical physicochemical and pharmacokinetic properties of a molecule. nih.govresearchgate.net Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability makes it a valuable functional group in drug design. mdpi.com

Metabolic Stability: One of the most significant advantages of the trifluoromethoxy group is its high resistance to metabolic degradation. mdpi.comwechemglobal.com Unlike the more common methoxy (-OCH3) group, the -OCF3 group is not susceptible to oxidative O-dealkylation by cytochrome P450 (CYP450) enzymes. mdpi.com The strong carbon-fluorine bonds prevent enzymatic cleavage, which can significantly increase the biological half-life of a drug, leading to prolonged duration of action. mdpi.comannualreviews.org

Lipophilicity and Permeability: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. mdpi.comresearchgate.net Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. mdpi.comnih.gov This improved membrane permeability often translates to better oral bioavailability. The -OCF3 group allows for the fine-tuning of a molecule's partition coefficient (logP) to achieve an optimal balance between solubility and permeability, which is essential for effective drug delivery. mdpi.com

Binding Affinity and Potency: The potent electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of an aromatic ring, which can in turn influence how a drug binds to its target receptor or enzyme. mdpi.com This electronic modulation can lead to stronger binding interactions (e.g., hydrogen bonds, dipole-dipole interactions), thereby increasing the drug's potency and efficacy. By modifying the pKa of nearby functional groups, the -OCF3 group can ensure that the molecule exists in the optimal ionization state for target engagement. nih.gov

| Property Influenced | Effect of the Trifluoromethoxy (-OCF3) Group | Impact on Drug Performance |

|---|---|---|

| Metabolic Stability | High resistance to oxidative metabolism (O-dealkylation) by CYP450 enzymes. mdpi.com | Increased biological half-life and prolonged duration of action. wechemglobal.comannualreviews.org |

| Lipophilicity (logP) | Significantly increases lipophilicity. mdpi.com | Enhanced membrane permeability, leading to improved absorption and bioavailability. mdpi.comnih.gov Can improve penetration of the blood-brain barrier. |

| Binding Affinity | Modulates electronic distribution of the molecule, potentially strengthening interactions with the biological target. mdpi.com | Increased potency and efficacy of the drug. wechemglobal.com |

| pKa Modulation | Can lower the pKa of nearby acidic or basic functional groups due to its strong electron-withdrawing nature. nih.gov | Optimizes the ionization state of the drug at physiological pH for better target binding and cell penetration. |

Research in Agrochemical Development and Biological Activity

Synthesis of Agrochemicaly Active Derivatives from 2-Methyl-4-(trifluoromethoxy)benzaldehyde

No specific instances of agrochemically active derivatives being synthesized directly from this compound were identified in the reviewed literature. The synthesis of fluorinated agrochemicals often involves the use of various fluorinated building blocks, but pathways starting from this particular compound are not explicitly described.

Evaluation of Pesticidal Properties

As no specific derivatives synthesized from this compound have been identified, there is no corresponding data on their pesticidal properties.

Herbicidal Efficacy Studies

There are no available studies on the herbicidal efficacy of compounds directly derived from this compound.

Fungicidal Activity Assessments

There are no available assessments of the fungicidal activity of compounds directly derived from this compound.

Insecticidal Activity Assessments

There are no available assessments of the insecticidal activity of compounds directly derived from this compound.

Role of Trifluoromethoxy Substitution in Enhancing Agrochemical Stability and Bioactivity

The trifluoromethoxy (-OCF3) group plays a significant role in modern agrochemical design by modifying the physicochemical properties of a molecule to enhance its performance. The introduction of this group can lead to several advantageous effects that improve both stability and biological activity.

Furthermore, the carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong. This inherent strength makes the group, and by extension the entire molecule, highly resistant to metabolic degradation by enzymes within the target pest or in the environment. nbinno.com This increased metabolic stability means the agrochemical can persist for a longer duration, providing extended protection and potentially allowing for lower application rates. nbinno.com The unique electronic properties of the trifluoromethoxy group can also influence how the molecule binds to its target site, potentially increasing its potency.

Research in Materials Science and Functional Materials

Development of Advanced Polymer and Coating Systems

While specific research detailing the use of 2-Methyl-4-(trifluoromethoxy)benzaldehyde as a monomer is specialized, the broader class of fluorinated aromatic compounds is integral to the development of high-performance polymers. Fluoropolymers are noted for their exceptional properties such as high thermal, oxidative, and chemical resistance, low refractive index, and excellent weatherability. researchgate.net The incorporation of fluorine-containing moieties, like the trifluoromethoxy group, into a polymer backbone can significantly enhance these characteristics.

The aldehyde functional group on this compound serves as a reactive handle for polymerization or for modifying other polymers. For instance, benzaldehyde (B42025) derivatives can be used to synthesize various polymers, including polyimides and specialty resins. Research on related fluorinated diamines has shown that the presence of trifluoromethyl groups can lead to polyimides with improved optical transparency, better solubility in organic solvents, lower dielectric constants, and reduced moisture absorption compared to their non-fluorinated analogs. researchgate.net These properties are highly sought after in materials for microelectronics, aerospace applications, and advanced protective coatings.

The potential utility of this compound in this field lies in its role as a building block. It could be converted into other monomers, such as diamines or diols, before polymerization to introduce the methyl and trifluoromethoxy groups into the final polymer structure. This approach allows for the fine-tuning of material properties.

Table 1: Influence of Fluorine-Containing Groups on Polymer Properties

| Property | Enhancement from Fluorine Incorporation | Potential Application |

|---|---|---|

| Thermal Stability | Increased resistance to high temperatures due to the strength of the C-F bond. researchgate.net | High-temperature-resistant films, seals, and gaskets. |

| Chemical Resistance | High inertness towards corrosive acids, bases, and organic solvents. researchgate.net | Chemical processing equipment, protective linings. |

| Optical Transparency | Reduced light absorption and scattering in the visible spectrum. researchgate.net | Optical fibers, transparent films, and lenses. |

| Low Dielectric Constant | Reduced ability to store electrical energy, minimizing signal loss. researchgate.net | Insulators in microelectronics and high-frequency circuits. |

| Hydrophobicity | Low surface energy, leading to water and oil repellency. | Anti-fouling coatings, moisture-barrier films. |

Application in Optical Materials and Dyes

The electronic properties of this compound make it a candidate for research into new optical materials and dyes. The trifluoromethoxy group is strongly electron-withdrawing, which can significantly influence the electron distribution within the aromatic ring. When this compound is used as a precursor or a component in the synthesis of larger conjugated systems, such as chromophores (the part of a molecule responsible for its color), it can modulate the molecule's interaction with light.

Incorporating such fluorinated groups can shift the absorption and emission wavelengths of a dye, a phenomenon known as a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift. This allows for the precise tuning of color and other photophysical properties. Furthermore, fluorinated groups often enhance the photostability and quantum yield of fluorescent dyes, making them more robust and efficient for applications in areas like organic light-emitting diodes (OLEDs), sensors, and biological imaging. The low refractive index associated with fluoropolymers is also a valuable property for optical devices. researchgate.net

Utilization in Specialty Chemicals and Fine Fragrance Research

Substituted benzaldehydes are fundamental building blocks in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. The specific combination of substituents in this compound offers a unique starting point for constructing more complex molecules.

In the realm of fine fragrance research, benzaldehyde derivatives are crucial for creating a wide array of scents. acs.orgacs.org For example, 4-methylbenzaldehyde (B123495) is known for its sweet, nutty, and almond-like aroma and is used to add complexity to various fragrance profiles. chemicalbull.com The introduction of an additional substituent, particularly a group as electronically influential as trifluoromethoxy, is a common strategy for discovering novel aroma compounds. The trifluoromethoxy group would drastically alter the olfactory properties compared to simpler benzaldehydes, potentially yielding unique and sought-after scent notes.

Research into fragrance creation often involves the synthesis of derivatives from a parent aldehyde. researchgate.net Aldehydes like this compound can be used to synthesize valuable bioactive motifs that are widely used in fragrances. acs.org For instance, the aldehyde can undergo condensation reactions to create larger molecules with desirable scent profiles, such as those similar to Lilial, a key aroma compound. acs.orgacs.org The presence of methyl groups in such structures can also enhance their bioactivity and modify their scent characteristics. acs.org

Table 2: Examples of Benzaldehyde Derivatives in Fragrance Synthesis

| Compound | Key Structural Features | Role in Fragrance |

|---|---|---|

| p-tert-Butylbenzaldehyde | Benzaldehyde with a bulky tert-butyl group. | Precursor to Lilial, a key floral (lily-of-the-valley) aroma compound. acs.orgacs.org |

| 4-Methylbenzaldehyde | Benzaldehyde with a methyl group. | Provides a sweet, nutty, almond-like scent; used for blending and harmonization. chemicalbull.com |

| Phenylacetaldehyde | An isomer of methylbenzaldehydes. | Possesses a powerful hyacinth-like floral scent. nih.gov |

| 2-Methyl-3-(phenyl)propanal derivatives | Aldehydes with methyl and phenyl groups. | Used to create a variety of synthetic aromatic chemicals for perfumes. researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Methyl-4-(trifluoromethoxy)benzaldehyde. Through ¹H, ¹³C, and ¹⁹F NMR, the precise arrangement of atoms and their electronic environments within the molecule can be mapped.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton (CHO) typically appears as a singlet significantly downfield, around 9.5-10.5 ppm. The three aromatic protons will appear in the aromatic region (7.0-8.0 ppm), with their splitting patterns (doublets, doublets of doublets) dictated by their coupling with each other. The methyl group protons (CH₃) will appear as a singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals. The aldehydic carbonyl carbon is the most deshielded, appearing around 190 ppm. docbrown.info The aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet, appearing around 120 ppm (J ≈ 257 Hz). rsc.org The methyl carbon will be found in the upfield region (~20 ppm).

¹⁹F NMR: Given the trifluoromethoxy group, ¹⁹F NMR is a valuable technique. It would show a single sharp signal, a singlet, for the three equivalent fluorine atoms, with a chemical shift characteristic of the -OCF₃ group, typically around -58 to -60 ppm. beilstein-journals.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.0 | Singlet (s) | Aldehyde (-CHO) |

| ¹H | 7.5 - 7.8 | Multiplet (m) | Aromatic (3H) |

| ¹H | ~2.5 | Singlet (s) | Methyl (-CH₃) |

| ¹³C | ~192 | Singlet | Carbonyl (C=O) |

| ¹³C | 110 - 160 | Multiple signals | Aromatic (6C) |

| ¹³C | ~120 | Quartet (q) | Trifluoromethoxy (-OCF₃) |

| ¹³C | ~20 | Singlet | Methyl (-CH₃) |

| ¹⁹F | -58 to -60 | Singlet (s) | Trifluoromethoxy (-OCF₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular weight of the compound (C₉H₇F₃O₂) is 204.15 g/mol . scbt.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 204.

The fragmentation of aromatic aldehydes is well-characterized. libretexts.org Common fragmentation pathways for this compound would include:

Loss of a hydrogen radical (H•): This leads to a stable acylium ion at m/z 203 ([M-1]⁺), which is often a very intense peak in the spectra of aromatic aldehydes. docbrown.info

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the benzene (B151609) ring and the aldehyde group results in a fragment at m/z 175 ([M-29]⁺). libretexts.orgdocbrown.info

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose CO to give a fragment at m/z 175.

Cleavage of the trifluoromethoxy group: Fragmentation can also involve the C-O bond, leading to ions corresponding to the loss of •OCF₃ or related fragments.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Loss |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion [M]⁺ |

| 203 | [C₉H₆F₃O₂]⁺ | H |

| 175 | [C₈H₆F₃O]⁺ | CHO |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

The FTIR spectrum of this compound would exhibit several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically found in the range of 1690-1715 cm⁻¹ for aromatic aldehydes. researchgate.net

Aldehyde C-H Stretch: Two weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-F and C-O Stretches: The trifluoromethoxy group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to C-F and C-O-C stretching vibrations.

Methyl C-H Bending: Vibrations for the methyl group would appear around 1375-1450 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| 2820-2850, 2720-2750 | C-H Stretch | Aldehyde (-CHO) |

| 1690-1715 | C=O Stretch | Aldehyde (Carbonyl) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-F and C-O Stretch | Trifluoromethoxy (-OCF₃) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show two main absorption bands:

A strong absorption band, typically between 240-280 nm, corresponding to the π → π* transition of the aromatic system conjugated with the carbonyl group. For benzaldehyde (B42025) in water, this transition occurs around 248 nm. researchgate.net

A weaker absorption band at a longer wavelength, usually above 300 nm, which is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.netuni-muenchen.de

The exact position and intensity of these bands (λmax) are influenced by the substituents on the benzene ring. The methyl and trifluoromethoxy groups will cause slight shifts in these absorption maxima compared to unsubstituted benzaldehyde. cdnsciencepub.com

Chromatographic Techniques for Purity and Separation Studies (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing benzaldehyde derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.orgnih.govrsc.orgresearchgate.net Detection is commonly achieved using a UV detector set to the λmax of the compound (e.g., ~254 nm). researchgate.net This technique is highly effective for quantifying the compound and detecting non-volatile impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like substituted benzaldehydes. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., OV-101 or similar) is generally used. nih.gov Detection can be performed with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and identification of the compound and any volatile impurities. acs.orgnih.govchrom-china.com

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray crystallography to unequivocally determine its three-dimensional molecular structure. sigmaaldrich.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Common crystalline derivatives prepared for this purpose include Schiff bases (formed by reaction with primary amines) or hydrazones. acs.orgsphinxsai.comasianpubs.org The structural data obtained from a derivative confirms the connectivity of the parent aldehyde and provides insight into its molecular geometry and conformation, which is invaluable for computational studies and understanding structure-activity relationships. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., HOMO/LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-Methyl-4-(trifluoromethoxy)benzaldehyde, these calculations, typically performed using Density Functional Theory (DFT), reveal key aspects of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. oaji.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and aldehyde groups will significantly influence the electron distribution and the energies of the frontier orbitals. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing nature, which can lower both the HOMO and LUMO energy levels.

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately low | Indicates susceptibility to oxidation |

| LUMO Energy | Low | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |

Note: The values in this table are predictive and based on general principles of physical organic chemistry and computational studies of similar molecules. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations and Docking Studies for Biological Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict how a molecule might interact with biological targets, such as proteins or enzymes. These methods are instrumental in drug discovery and design.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could explore its potential to bind to the active sites of various enzymes. The aldehyde functional group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. The trifluoromethoxy group can also engage in specific interactions, including halogen bonding.

MD simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamics of the interaction.

While specific docking studies for this compound are not available, research on similar benzimidazole-based substituted benzaldehyde (B42025) derivatives has shown their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. mdpi.com

Table 2: Potential Biological Interactions of this compound

| Interaction Type | Potential Binding Site Moieties | Significance in Biological Systems |

|---|---|---|

| Hydrogen Bonding | Aldehyde oxygen with amino acid residues (e.g., Ser, Thr, Tyr) | Key for ligand-receptor recognition and binding affinity |

| π-π Stacking | Benzene (B151609) ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Contributes to the stability of the protein-ligand complex |

| Hydrophobic Interactions | Methyl group with nonpolar pockets in the active site | Enhances binding affinity |

Note: This table outlines potential interactions based on the chemical structure of the molecule.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can also predict the reactivity and selectivity of this compound in various organic reactions. By mapping the molecular electrostatic potential (MEP), regions of high and low electron density can be visualized, indicating likely sites for electrophilic and nucleophilic attack.

The aldehyde group is a well-known site for nucleophilic addition reactions. The electron-withdrawing nature of the trifluoromethoxy group would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Conversely, the aromatic ring's reactivity towards electrophilic substitution will be influenced by the directing effects of the methyl and trifluoromethoxy substituents. The methyl group is an ortho-, para-director and activating, while the trifluoromethoxy group is also generally considered to be an ortho-, para-director but deactivating due to its strong inductive electron withdrawal. The interplay of these effects would determine the regioselectivity of electrophilic aromatic substitution reactions.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactive Site | Controlling Factors |

|---|---|---|

| Nucleophilic Addition | Carbonyl carbon of the aldehyde group | High electrophilicity due to resonance and inductive effects of the trifluoromethoxy group |

| Electrophilic Aromatic Substitution | Positions ortho and para to the methyl group | Activating and directing effect of the methyl group, competing with the deactivating effect of the trifluoromethoxy group |

| Oxidation | Aldehyde group | Can be oxidized to the corresponding carboxylic acid |

Note: These predictions are based on established principles of organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-(trifluoromethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or trifluoromethoxy-group introduction at the benzaldehyde core. For example, analogous compounds like 2-(trifluoromethoxy)phenacyl bromide are synthesized via bromination of benzaldehyde derivatives under controlled conditions (0–5°C in dichloromethane with a catalyst) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Purity can be monitored using TLC or HPLC, and intermediates characterized via H/C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic proton splitting patterns, while F NMR confirms trifluoromethoxy-group presence.

- X-ray Crystallography : Programs like SHELX or WinGX refine crystal structures. For example, dialdehydes with similar substituents (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) are analyzed using ORTEP-III for 3D visualization .

- Elemental Analysis : Validates empirical formulas (e.g., CHFO) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .

- Ventilation : Use fume hoods to avoid inhalation risks, as aldehydes can be volatile .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts with computational models (e.g., DFT calculations).

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms. For example, weak hydrogen bonds in dialdehydes were resolved by analyzing intermolecular CH-π interactions .

- Statistical Tools : Apply R-factor metrics in SHELX to assess refinement quality .

Q. What strategies are employed to study the electronic effects of the trifluoromethoxy and methyl groups on the reactivity of this compound?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., 4-(trifluoromethoxy)benzaldehyde) and compare reaction rates in nucleophilic additions.

- Computational Chemistry : Use Gaussian or ORCA to calculate electron density maps and Fukui indices for electrophilic sites .

- Steric Effects : X-ray data (e.g., dihedral angles in 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) reveal steric hindrance from substituents .

Q. How can this compound be utilized in pharmacological studies, and what toxicological assessments are required?

- Methodological Answer :

- Biological Screening : Test in vitro cytotoxicity (e.g., MTT assay) against cell lines. Schiff base derivatives (e.g., 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol) are synthesized and evaluated for antimicrobial activity .

- Toxicology : Follow EFSA guidelines for flavouring substances, including Ames tests for mutagenicity and acute toxicity studies in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.